molecular formula C10H16OSi B009078 3-Trimethylsilanylmethyl-phenol CAS No. 101145-03-3

3-Trimethylsilanylmethyl-phenol

Cat. No.: B009078
CAS No.: 101145-03-3
M. Wt: 180.32 g/mol
InChI Key: LAQPATCJXXDEHK-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)phenol (CAS 17881-95-7), also known as trimethylsilylphenol, is an organosilicon compound characterized by a phenol group substituted with a trimethylsilyl (-Si(CH₃)₃) moiety at the meta position. Key properties include:

  • Physical State: Colorless to pale yellow liquid .
  • Solubility: Miscible with organic solvents such as chloroform, dimethylformamide, and dichloromethane .
  • Applications: Utilized in organic synthesis as a protecting group for hydroxyl functionalities, a precursor for silicon-containing polymers, and a stabilizer in specialty chemicals .

Properties

CAS No.

101145-03-3

Molecular Formula

C10H16OSi

Molecular Weight

180.32 g/mol

IUPAC Name

3-(trimethylsilylmethyl)phenol

InChI

InChI=1S/C10H16OSi/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7,11H,8H2,1-3H3

InChI Key

LAQPATCJXXDEHK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC1=CC(=CC=C1)O

Canonical SMILES

C[Si](C)(C)CC1=CC(=CC=C1)O

Synonyms

3-TRIMETHYLSILANYLMETHYL-PHENOL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The meta-substituted phenol derivatives below share structural similarities but differ in substituent groups, leading to distinct chemical behaviors:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
3-(Trimethylsilyl)phenol 17881-95-7 C₉H₁₄OSi 166.30 -Si(CH₃)₃
3-Nitrophenol 554-84-7 C₆H₅NO₃ 139.11 -NO₂
3-Trifluoromethylphenol 98-17-9 C₇H₅F₃O 162.11 -CF₃
3-Methylphenol (m-Cresol) 108-39-4 C₇H₈O 108.15 -CH₃
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenol N/A C₈H₅F₃N₂O 202.14 -CF₃ and diazirine ring

Physical and Chemical Properties

  • Solubility: 3-(Trimethylsilyl)phenol: Preferentially dissolves in non-polar solvents due to the hydrophobic trimethylsilyl group . 3-Nitrophenol: Moderately soluble in water (0.7 g/100 mL at 20°C) owing to polar nitro and hydroxyl groups . 3-Trifluoromethylphenol: Limited water solubility but highly soluble in alcohols and ethers; the -CF₃ group enhances electronegativity . m-Cresol: Partially miscible in water (2.4 g/100 mL) due to the balance between hydrophobic -CH₃ and hydrophilic -OH .
  • Reactivity: The trimethylsilyl group in 3-(trimethylsilyl)phenol is hydrolytically stable under mild conditions but cleaved by strong acids/bases, enabling selective deprotection . 3-Nitrophenol undergoes electrophilic substitution reactions at the para position due to the electron-withdrawing nitro group . 3-Trifluoromethylphenol exhibits strong acidity (pKa ≈ 8.5) compared to phenol (pKa ≈ 10), attributed to the electron-withdrawing -CF₃ group . The diazirine group in 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenol enables photoactivation for crosslinking applications .

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